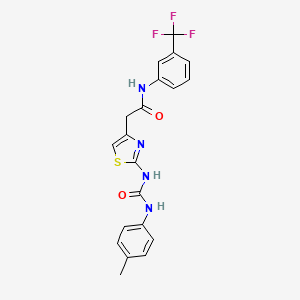
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as TTFA, and it has been found to exhibit promising pharmacological properties that make it an attractive candidate for further investigation.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3-(p-tolyl)urea with thioamide followed by reaction with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide. The final product is obtained by deprotection of the thioamide group.
Starting Materials
3-(p-tolyl)urea, thioamide, 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide
Reaction
Step 1: Reaction of 3-(p-tolyl)urea with thioamide in the presence of a base to form 2-(3-(p-tolyl)ureido)thiazole., Step 2: Reaction of 2-(3-(p-tolyl)ureido)thiazole with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a base to form 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide., Step 3: Deprotection of the thioamide group in the final product using a suitable reagent to obtain the desired compound.
作用機序
The mechanism of action of TTFA involves the inhibition of mitochondrial complex II, which is an essential enzyme involved in the electron transport chain. By inhibiting this enzyme, TTFA disrupts the production of ATP, which leads to a decrease in energy production and ultimately cell death. Additionally, TTFA has been found to induce apoptosis, which is a programmed cell death process that plays a critical role in the treatment of cancer.
生化学的および生理学的効果
TTFA has been found to exhibit several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the modulation of cellular metabolism. These effects make it an attractive candidate for further investigation in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using TTFA in lab experiments is its potent inhibitory activity against mitochondrial complex II, which makes it an attractive candidate for the treatment of various diseases. However, one of the limitations of using TTFA is its potential toxicity, which requires careful consideration when designing experiments and interpreting results.
将来の方向性
There are several future directions for the investigation of TTFA, including the development of more potent derivatives, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its effects on cellular metabolism. Additionally, further studies are needed to determine the optimal dosing and administration of TTFA in the treatment of various diseases.
科学的研究の応用
TTFA has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against several enzymes, including mitochondrial complex II and the respiratory chain. These properties make it an attractive candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
特性
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVAUKMSCRNVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)
![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)
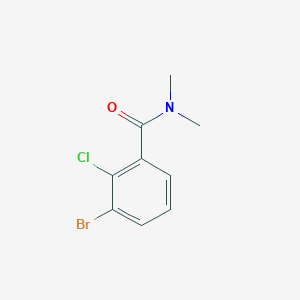
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)
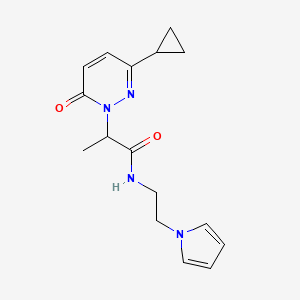
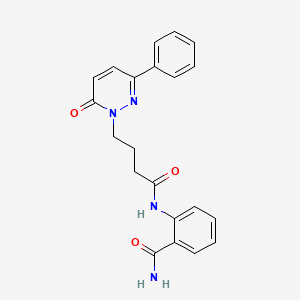
![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)
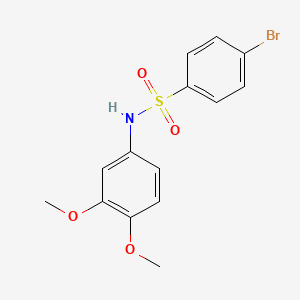
![N-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2852838.png)
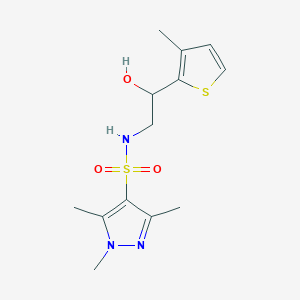
![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)